molecular formula C14H11ClN2OS3 B2814232 1-(5-Chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone CAS No. 380352-35-2

1-(5-Chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

Cat. No. B2814232
CAS RN: 380352-35-2
M. Wt: 354.89
InChI Key: AHOZKEWCWWHWER-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thieno[2,3-d]pyrimidine-based inhibitor that has been shown to have promising results in studies related to cancer and other diseases.

Scientific Research Applications

Synthetic Methods and Spectral Characterization

Research into new synthetic methods and spectral characterization of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been explored. These studies provide a foundation for future investigations into their pharmacological activities, showcasing the potential of these compounds in drug development (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Computational and Biological Activity

Investigations into heteroatomic compounds based on phenylthiourea and acetophenone derivatives have revealed significant biological activity. This research direction is promising for the synthesis of new sulfur- and nitrogen-containing compounds with physiological properties, pointing towards their use in creating novel drugs (Vagif Farzaliyev et al., 2020).

Antitumor Activity

The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been conducted. These compounds have shown potent anticancer activity against various human cancer cell lines, indicating the therapeutic potential of such derivatives in cancer treatment (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Cytotoxic Activity

The synthesis and structural study of novel 5-methyl-4-thiopyrimidine derivatives have provided insights into their cytotoxic activities against various cancer cell lines. This research contributes to understanding the relationship between the chemical structure of these compounds and their potential as cancer therapeutics (Marcin Stolarczyk et al., 2018).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS3/c1-2-8-5-9-13(16-7-17-14(9)20-8)19-6-10(18)11-3-4-12(15)21-11/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOZKEWCWWHWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chlorothiophen-2-yl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone

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